Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
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Overview
Description
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is a complex organic compound that combines the structural features of cyclobutanecarboxylic acid and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide typically involves multiple steps:
Preparation of Cyclobutanecarboxylic Acid: This can be achieved by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Formation of the Boronic Ester: The boronic ester component, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be synthesized through the borylation of alkylbenzenes in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the cyclobutanecarboxylic acid with the boronic ester using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide involves its interaction with molecular targets through its functional groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions . The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the boronic ester group.
Phenylboronic acid pinacol ester: Contains the boronic ester group but lacks the cyclobutanecarboxylic acid moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with a different aromatic group.
Uniqueness
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is unique due to its combination of a cyclobutanecarboxylic acid moiety and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C19H28BNO3 |
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Molecular Weight |
329.2 g/mol |
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C19H28BNO3/c1-13(21-17(22)15-7-6-8-15)14-9-11-16(12-10-14)20-23-18(2,3)19(4,5)24-20/h9-13,15H,6-8H2,1-5H3,(H,21,22) |
InChI Key |
UYOHGAAYQVBDFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CCC3 |
Origin of Product |
United States |
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